2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one

Synthetic Chemistry Heterocycle Synthesis Yield Comparison

2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one (CAS 823829-16-9) is a synthetic quinolin-4(1H)-one derivative. It is a key member of the phenoxydifluoromethyl-substituted nitrogen heterocycle family, which are valuable precursors for designing biologically active molecules.

Molecular Formula C17H13F2NO3
Molecular Weight 317.29 g/mol
CAS No. 823829-16-9
Cat. No. B12889740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one
CAS823829-16-9
Molecular FormulaC17H13F2NO3
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=CC2=O)C(OC3=CC=CC=C3)(F)F
InChIInChI=1S/C17H13F2NO3/c1-22-12-7-8-14-13(9-12)15(21)10-16(20-14)17(18,19)23-11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21)
InChIKeyONCLVUYWEHPUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one (CAS 823829-16-9) for Heterocyclic Chemistry


2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one (CAS 823829-16-9) is a synthetic quinolin-4(1H)-one derivative. It is a key member of the phenoxydifluoromethyl-substituted nitrogen heterocycle family, which are valuable precursors for designing biologically active molecules [1]. Its core structure features a 6-methoxyquinolin-4-one scaffold, which is a known fluorophore, and is further modified with a unique difluoro(phenoxy)methyl group at the 2-position [2]. This compound is primarily utilized as a research chemical and a specialized intermediate, rather than a final active pharmaceutical ingredient.

The Risk of Analog Substitution for 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one


Generic substitution within the quinolin-4-one class is not feasible due to the unique chemical properties imparted by the 2-difluoro(phenoxy)methyl substituent. Unlike simple alkyl or aryl groups at the 2-position, this specific moiety introduces both a difluoromethylene unit, which can act as a metabolically stable bioisostere and modulate lipophilicity, and a phenoxy group, creating a sterically and electronically distinct environment [1]. The successful synthesis of this precise structure via a specific heterocyclization with p-anisidine in polyphosphoric acid, yielding 46-47% [1], underscores that closely related analogs, such as non-fluorinated methyl or unsubstituted phenyl variants, would require entirely different synthetic routes and precursors. Replacing it with a different 2-substituted-6-methoxyquinolin-4-one would lead to a compound with fundamentally different physicochemical properties and a non-equivalent synthetic accessibility profile, invalidating any data or application built upon the original structure.

Quantitative Evidence for Selecting 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one


Synthetic Access Yield: Quinolin-4-one vs. Benzodiazepinone and Pyrazolopyridine Derivatives

The synthesis of 2-(phenoxydifluoromethyl)-6-methoxy-1H-quinoline-4-one (the target compound, 4) proceeds via a specific condensation between ethyl 4,4-difluoro-4-phenoxyacetoacetate (1) and p-anisidine, yielding the product in 46-47% yield [1]. In contrast, using the same precursor (1) with o-phenylenediamine yields a 1,3-dihydro-1,5-benzodiazepin-2-one (3) in 66.2% yield, and with a 5-aminopyrazole yields a pyrazolo[3,4-b]pyridine (5) in 90% yield [1]. This quantitative difference highlights that the quinolin-4-one scaffold imposes a higher energetic barrier or lower reaction efficiency compared to other heterocycles from the same precursor.

Synthetic Chemistry Heterocycle Synthesis Yield Comparison

Structural Confirmation via Fluorine-19 NMR: A Diagnostic for the Difluorophenoxy Moiety

The presence of the unique difluoro(phenoxy)methyl group is unambiguously confirmed by 19F-NMR spectroscopy, which shows a characteristic singlet at δ 2.09 ppm in DMSO-d6 [1]. This is a direct analytical handle for identity testing and purity assessment. In contrast, the 1,3-dihydro-1,5-benzodiazepin-2-one analog (3) exhibits a 19F-NMR signal at δ 3.54 ppm, and the pyrazolo[3,4-b]pyridine analog (5) shows a downfield signal at δ 14.07 ppm [1]. The significant chemical shift difference (1.45 ppm vs 3 and -11.98 ppm vs 5) allows for unambiguous discrimination from closely related byproducts or analogs that might form during synthesis.

Analytical Chemistry Quality Control Structural Confirmation

Advantage of Aryloxydifluoromethyl over Trifluoromethyl Groups in Drug Design

While a direct biological comparison for this specific compound is lacking in the literature, the class of phenoxydifluoromethyl-substituted heterocycles offers a distinct advantage over the more common trifluoromethyl (CF3) counterparts. The CF3 group is a simple, strong electron-withdrawing group. In contrast, an aryloxydifluoromethyl group is a more complex, functionally modifiable substituent. It maintains a strong electron-withdrawing effect via the CF2 bridge while introducing an additional aryl ring, providing a more shielded and lipophilic environment that can enhance target binding and metabolic stability [1]. The aryloxydifluoromethyl group was specifically designed and introduced into various heterocycles to explore this enhanced biological potential, which is not possible with a simple CF3 group [1].

Medicinal Chemistry Drug Design Fluorine Chemistry

A Defined Entry Point to Dual Fluorescent Quinolinone Probes

The 6-methoxy-4-quinolone core is a privileged structure for developing ratiometric fluorescent sensors. Research has shown that 1-aryl-substituted 6-methoxy-4-quinolones exhibit dual fluorescence in polar solvents and respond ratiometrically to changes in acidity and temperature, enabled by a twisted molecular conformation [1]. While the target compound has the difluoro(phenoxy)methyl group at the 2-position instead of an aryl group at the 1-position, it shares the critical 6-methoxyquinolin-4(1H)-one fluorophore core. The specific 2-position modification provides a unique handle for further conjugation or immobilization onto solid supports without quenching the inherent fluorescence, a key requirement for developing functional probes [1].

Chemical Biology Fluorescent Probes Ratiometric Sensing

Application Scenarios for 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one in Research


Synthetic Chemistry: Building Block for Caspase Inhibitor-like Molecules

The difluoro(phenoxy)methyl ketone moiety is a critical pharmacophore in irreversible caspase inhibitors such as Q-VD-OPh. This compound can serve as a direct precursor for constructing focused libraries of novel caspase modulators where the quinoline core is varied to optimize potency and selectivity. The available synthesis data (46-47% yield) provides a foundational procedure for derivative synthesis [1].

Analytical Chemistry and Metabolomics: A High-Value Internal Standard

Given its unique and well-characterized 19F-NMR signature (δ 2.09 ppm), this compound is ideally suited as a non-radioactive, fluorinated internal standard for 19F-NMR-based metabolomics studies or for quantifying fluorinated drugs in biological fluids. Its distinct shift avoids overlap with many endogenous metabolites [1].

Chemical Biology: Precursor for a Fluorescent Activity-Based Probe

If conjugated through the 2-position to a peptide or small-molecule recognition element, the 6-methoxy-4-quinolone core could provide a built-in fluorescent reporter. This application leverages the known dual-fluorescent properties of the core scaffold [2] and the unique functionalizable handle of the target compound to create a new class of ratiometric activity-based probes.

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